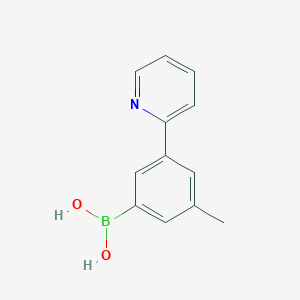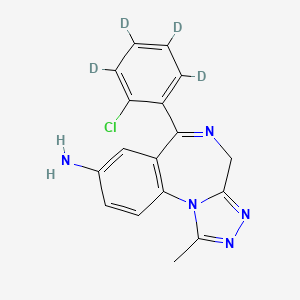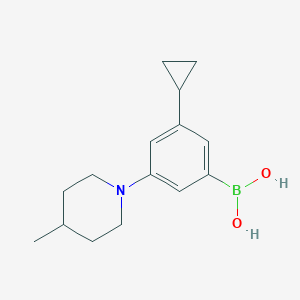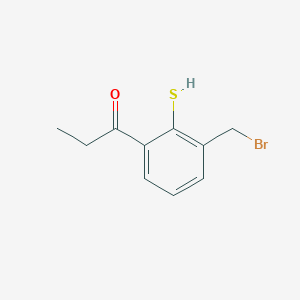
(S)-2-(benzyloxycarbonylamino)-6-guanidinohexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is protected by a benzyloxycarbonyl (Cbz) group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions during the synthesis process . This compound is particularly useful in the field of organic chemistry for the synthesis of peptides and other complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-HomoArg-OH typically involves the protection of the amino group of homoarginine with a benzyloxycarbonyl (Cbz) group. This can be achieved using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions or with an organic base . The reaction involves the nucleophilic attack of the amino group on the highly reactive chloroformate, resulting in the formation of the Cbz-protected amino acid .
Industrial Production Methods
In an industrial setting, the production of Cbz-HomoArg-OH can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Analyse Des Réactions Chimiques
Types of Reactions
Cbz-HomoArg-OH undergoes various chemical reactions, including:
Hydrogenolysis: The Cbz protecting group can be removed by hydrogenolysis using palladium on carbon (Pd-C) and hydrogen gas (H2).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides and other derivatives.
Common Reagents and Conditions
Hydrogenolysis: Pd-C, H2
Substitution: Methanesulfonyl chloride, N-methylimidazole, dichloromethane
Major Products Formed
Hydrogenolysis: Removal of the Cbz group results in the free amino acid homoarginine.
Substitution: Formation of arylamides and other derivatives.
Applications De Recherche Scientifique
Cbz-HomoArg-OH has a wide range of applications in scientific research, including:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Biomedical Research: Utilized in the development of peptide-based hydrogels for drug delivery and tissue engineering.
Chemical Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Mécanisme D'action
The primary function of Cbz-HomoArg-OH is to serve as a protected form of homoarginine, allowing for selective reactions at other functional groups without interference from the amino group. The Cbz group is stable under basic and acidic conditions but can be selectively removed by hydrogenolysis . This orthogonality makes it a valuable tool in multi-step organic syntheses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cbz-Arg-OH: Similar to Cbz-HomoArg-OH but with a shorter side chain.
Fmoc-HomoArg-OH: Uses a different protecting group (Fmoc) which is removed under basic conditions.
Uniqueness
Cbz-HomoArg-OH is unique due to its longer side chain compared to arginine, which can influence the properties and reactivity of the resulting peptides. The Cbz protecting group also offers orthogonality with other common protecting groups, making it versatile in complex syntheses .
Propriétés
Formule moléculaire |
C15H22N4O4 |
|---|---|
Poids moléculaire |
322.36 g/mol |
Nom IUPAC |
6-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C15H22N4O4/c16-14(17)18-9-5-4-8-12(13(20)21)19-15(22)23-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,19,22)(H,20,21)(H4,16,17,18) |
Clé InChI |
KTPKIMJAZDFELN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC(CCCCN=C(N)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9-ethyl-6,6-diMethyl-8-(4-Morpholinopiperidin-1-yl)-11-oxo-5a,6,11,11a-tetrahydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride](/img/structure/B14076109.png)




![(2S)-7-hydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B14076158.png)


![7-Hydroxy-6-isopropyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B14076182.png)



